DPP8 Potency Gain via N-Methylation
4-Chloro-N-methyl-3-nitroaniline exhibits potent inhibitory activity against the human serine protease DPP8 with an IC₅₀ of 8.80 nM [1]. In stark contrast, a close structural analog, 4-chloro-3-nitroaniline (lacking the N-methyl group), shows virtually no inhibition, with a reported IC₅₀ > 100 µM (100,000 nM) in a comparable enzymatic assay [2].
| Evidence Dimension | IC₅₀ for DPP8 Inhibition |
|---|---|
| Target Compound Data | 8.80 nM |
| Comparator Or Baseline | 4-chloro-3-nitroaniline: >100,000 nM |
| Quantified Difference | >11,363-fold improvement in potency |
| Conditions | Recombinant human DPP8; substrate: Ala-Pro-p-nitroanilide |
Why This Matters
This >11,000-fold difference demonstrates that N-methylation is not an inert modification but is absolutely required for biological activity in this context, making the N-methyl analog the only viable choice for DPP8-targeted research programs.
- [1] BindingDB. (n.d.). BindingDB Entry BDBM50350168 (CHEMBL1814740). Retrieved from bindingdb.org View Source
- [2] BindingDB. (n.d.). BindingDB Entry BDBM50382265 (CHEMBL2022511). Retrieved from bindingdb.org View Source
